1-Butyl-2-methylpyridinium bromide
Overview
Description
1-Butyl-2-methylpyridinium bromide is a pyridinium-based ionic liquid with the chemical formula C₁₀H₁₆BrN. It is known for its high thermal stability and unique physicochemical properties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
1-Butyl-2-methylpyridinium bromide can be synthesized through a quaternization reaction. This involves the reaction of 2-methylpyridine with 1-bromobutane under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .
Chemical Reactions Analysis
1-Butyl-2-methylpyridinium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents depend on the desired outcome.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and material science.
Scientific Research Applications
1-Butyl-2-methylpyridinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis due to its ability to dissolve a wide range of compounds.
Medicine: Research is ongoing into its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in electrochemical applications, including batteries and supercapacitors, due to its ionic conductivity
Mechanism of Action
The mechanism of action of 1-Butyl-2-methylpyridinium bromide involves its interaction with molecular targets through ionic and hydrogen bonding. Its unique structure allows it to stabilize transition states in chemical reactions, making it an effective catalyst. In biological systems, it can interact with cell membranes and proteins, potentially disrupting microbial cell walls and facilitating gene delivery .
Comparison with Similar Compounds
1-Butyl-2-methylpyridinium bromide is compared with other pyridinium-based ionic liquids such as:
1-Butyl-3-methylpyridinium bromide: Similar in structure but with different substitution patterns, leading to variations in physicochemical properties and applications.
1-Butyl-4-methylpyridinium bromide: Another isomer with distinct properties and uses in different industrial applications
These comparisons highlight the uniqueness of this compound in terms of its thermal stability, solubility, and versatility in various applications.
Properties
IUPAC Name |
1-butyl-2-methylpyridin-1-ium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.BrH/c1-3-4-8-11-9-6-5-7-10(11)2;/h5-7,9H,3-4,8H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHDOABFJHOTIT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049258 | |
Record name | 1-Butyl-2-methylpyridinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26576-84-1 | |
Record name | Pyridinium, 1-butyl-2-methyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26576-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butyl-2-methylpyridinium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026576841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butyl-2-methylpyridinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-butyl-2-methylpyridinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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